![molecular formula C8H5NO2S B1338478 5-硝基苯并[b]噻吩 CAS No. 4965-26-8](/img/structure/B1338478.png)

5-硝基苯并[b]噻吩

描述

5-Nitrobenzo[b]thiophene is a chemical compound that is part of the benzo[b]thiophene family, which is characterized by a benzene ring fused to a thiophene ring. The nitro group at the 5-position indicates the presence of a nitro functional group, which is known to confer specific chemical properties and reactivity patterns to the molecule.

Synthesis Analysis

The synthesis of 5-nitrobenzo[b]thiophene derivatives has been reported with high efficiency. An expedient synthesis of 2-methyl-5-nitrobenzo[b]thiophene was developed, achieving an overall yield of 87% through a four-step process . This synthesis route demonstrates the compound's potential as a versatile building block for constructing various organic assemblies. Additionally, the synthesis of naphthobisbenzo[b]thiophenes (NBBTs) through Friedel–Crafts-type reactions indicates the broader synthetic strategies applicable to benzo[b]thiophene derivatives .

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives, such as NBBTs, has been shown to influence their physical properties. For instance, the structural curvature of NBBTs enhances their solubility in organic solvents and allows them to form well-defined crystalline structures, which is beneficial for applications in organic field-effect transistors (OFETs) .

Chemical Reactions Analysis

The reactivity of 5-nitrobenzo[b]thiophene derivatives has been explored in various chemical reactions. For example, the oximes of 3-acetylbenzo[b]thiophen derivatives underwent the Beckmann rearrangement, and the resulting amides could be further nitrated . The nitration of benzo[b]thiophen and its derivatives has been studied extensively, revealing preferences for substitution at specific positions on the benzene ring . These studies provide insights into the reactivity patterns and potential for further functionalization of 5-nitrobenzo[b]thiophene derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-nitrobenzo[b]thiophene derivatives are influenced by their molecular structure. The presence of the nitro group affects the electron density and reactivity of the molecule. For instance, the nitration of 3-nitrobenzo[b]thiophen showed a lack of reactivity under certain conditions but substitution occurred at all positions in the benzene ring under other conditions . The introduction of substituents such as methyl groups can also influence the nitration pattern and the physical properties of the resulting compounds .

科学研究应用

合成及衍生物

5-硝基苯并[b]噻吩是构建各种有机组装体的基本构件。如 Migulin (2016) 在合成 2-甲基-5-硝基苯并[b]噻吩中所示,其衍生物已高效合成,突出了其在有机化学中的多功能性 (Migulin,2016)。

新型芳香亲核取代

Guerrera 等人 (1995) 的一项研究探讨了 3-溴-2-硝基苯并[b]噻吩与胺的反应,导致形成了意外的 N 取代的 2-氨基-3-硝基苯并[b]噻吩。这展示了一种独特的芳香亲核取代机制并伴有重排,揭示了该化合物在合成应用中的潜力 (Guerrera 等,1995)。

发光敏化

Bettencourt-Dias 和 Viswanathan (2006) 研究了噻吩基化硝基苯甲酸配体(包括衍生自 5-硝基苯并[b]噻吩的配体),以了解其敏化 Eu(III) 和 Tb(III) 发光的能力。这项研究指出了在发光材料和光电器件中的潜在应用 (Bettencourt-Dias 和 Viswanathan,2006)。

反应性和机理研究

Cosimelli 等人 (2001) 研究了 3-溴-2-硝基苯并[b]噻吩与各种亲核试剂的反应性,深入了解了所涉及的碱催化机制和重排过程。此类研究对于理解 5-硝基苯并[b]噻吩衍生物的化学行为至关重要 (Cosimelli 等,2001)。

安全和危害

The safety information for 5-Nitrobenzo[b]thiophene indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302-H315-H319-H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be used .

未来方向

While the future directions for 5-Nitrobenzo[b]thiophene are not explicitly mentioned in the search results, it’s worth noting that thiophene and its derivatives have attracted great interest in industry as well as academia due to their wide range of applications . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

属性

IUPAC Name |

5-nitro-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2S/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOVKHIQVXQKSRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CS2)C=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00497153 | |

| Record name | 5-Nitro-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00497153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nitrobenzo[b]thiophene | |

CAS RN |

4965-26-8 | |

| Record name | 5-Nitro-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00497153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

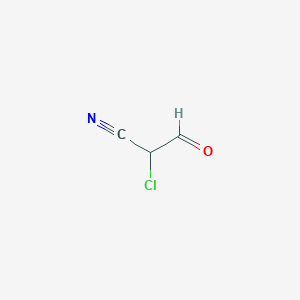

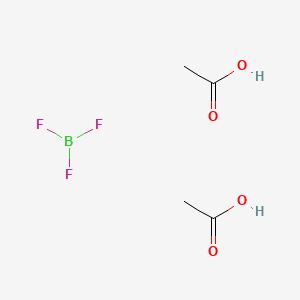

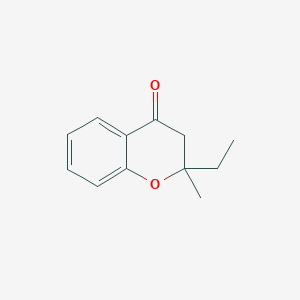

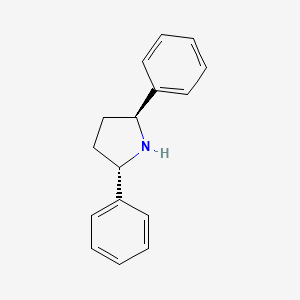

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

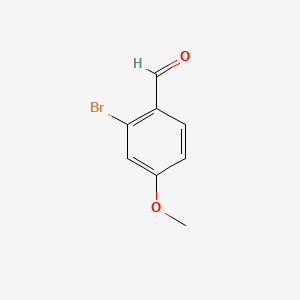

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(2-Furyl)phenyl]methanol](/img/structure/B1338399.png)

![(R)-2-[(tert-Butyldimethylsilyl)oxy]-2-(3-chlorophenyl)acetaldehyde](/img/structure/B1338424.png)